(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Enantioselective Inhibition IDO1 Immuno-Oncology

Procure the stereochemically pure (2R)-enantiomer to eliminate costly chiral resolution. This compound exhibits an 8.4-fold higher IDO1 inhibitory potency (Ki=154 nM) than its (2S)-form, 38.9-fold CYP2B6 selectivity (IC50=180 nM), and superior TRPM8 antagonist activity. It is also an ultra-potent α3β4 nAChR antagonist (IC50=1.8 nM). These enantiospecific properties make it the definitive chiral starting material for drug discovery in immuno-oncology, pain, and neuroscience.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 201863-99-2
Cat. No. B3114483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
CAS201863-99-2
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CO)N)Cl
InChIInChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
InChIKeyRPHQMRWKOPBZQY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





201863-99-2 Procurement Guide: Why (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol is Not a Generic Chiral Building Block


(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (CAS: 201863-99-2), also known as 4-chloro-D-phenylalaninol, is a chiral β-amino alcohol with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol [1]. This compound belongs to the phenylalaninol class, which includes both its (2S) enantiomer (CAS: 201864-00-8) and the racemic DL mixture (CAS: 35373-63-8) [2]. Characterized by the stereochemical SMILES notation OC[C@H](N)CC1=CC=C(Cl)C=C1, its (2R) configuration imparts specific spatial and electronic properties that are not interchangeable with its stereoisomers or the racemate in chiral-sensitive applications [3]. A computed XLogP3-AA of 1.3 indicates moderate lipophilicity, a property that can be contrasted with its amino acid analogs such as 4-chloro-D-phenylalanine (CAS: 14091-08-8), which possesses a carboxyl group in place of the hydroxyl, resulting in a higher molecular weight and different hydrogen-bonding profile [4].

201863-99-2 Specification: Why Non-Stereoselective or Racemic Substitution Fails in Chiral-Dependent Workflows


Generic or racemic substitution of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is not scientifically valid in workflows requiring defined stereochemistry or where target engagement is enantiospecific. The (2R) and (2S) enantiomers of this β-amino alcohol can exhibit divergent biological activities and binding affinities . For example, a direct comparison of 4-chloro-D-phenylalaninol (the (2R) form) and 4-chloro-L-phenylalaninol (the (2S) form) against human indoleamine 2,3-dioxygenase 1 (IDO1) reveals an 8.4-fold difference in inhibitory potency, with Ki values of 154 nM and 1300 nM, respectively [1]. Furthermore, the target compound displays measurable enzyme inhibition that is either absent or uncharacterized for its racemic mixture, underscoring that the specific (2R) stereochemistry is a critical determinant of functional interaction and cannot be assumed from in-class structural similarity alone [2].

201863-99-2 Selection Guide: Direct Comparative Evidence for (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol Differentiation


201863-99-2 vs. (2S)-Enantiomer: 8.4-Fold IDO1 Inhibitory Selectivity Advantage for (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol

A direct head-to-head comparison reveals that (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (4-chloro-D-phenylalaninol) exhibits an 8.4-fold stronger binding affinity for human indoleamine 2,3-dioxygenase 1 (IDO1) compared to its (2S) enantiomer (4-chloro-L-phenylalaninol). The (2R) enantiomer displays a Ki of 154 nM, whereas the (2S) enantiomer has a significantly weaker IC50 of 1300 nM under the same assay conditions [1]. This stark contrast in potency confirms that the (2R) stereochemistry is not merely a structural variant but a functional requirement for effective target engagement.

Enantioselective Inhibition IDO1 Immuno-Oncology

201863-99-2 vs. Racemic DL-Mixture: Unique CYP2B6 vs. CYP2E1 Selectivity Profile of (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol

The (2R) enantiomer demonstrates a distinct inhibitory profile against human cytochrome P450 (CYP) enzymes. It exhibits potent inhibition of CYP2B6 with an IC50 of 180 nM, while its activity against CYP2E1 is significantly lower, with an IC50 of 7000 nM [1]. This results in a 38.9-fold selectivity for CYP2B6 over CYP2E1. While direct comparative data for the racemic DL-4-chlorophenylalaninol (CAS: 35373-63-8) against these specific CYP isoforms are not available, the defined enantiospecific activity of the (2R) form provides a clear, quantifiable baseline for selectivity that the racemate cannot guarantee. The inhibitory profile of the racemic mixture may differ due to the presence of the less active or potentially antagonistic (2S) enantiomer.

Cytochrome P450 Drug Metabolism Selectivity Profiling

201863-99-2 vs. Amino Acid Analog: Differentiating the β-Amino Alcohol Scaffold from 4-Chloro-D-Phenylalanine in MAO-A/B Inhibition

A cross-study comparison differentiates the β-amino alcohol scaffold of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol from its carboxylic acid analog, 4-chloro-D-phenylalanine. The target compound demonstrates potent inhibition of both human recombinant MAO-A (IC50 = 60 nM) and MAO-B (Ki = 60 nM) [1]. In contrast, 4-chloro-D-phenylalanine is not characterized as a MAO inhibitor; its primary reported mechanism is as a precursor or inactive form in other biological contexts. This functional divergence underscores that the reduction of the carboxyl group to a primary alcohol in (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol confers a distinct biological activity profile, specifically as a dual MAO-A/B inhibitor.

Monoamine Oxidase Neuropharmacology Scaffold Comparison

201863-99-2 in nAChR Research: High-Potency α3β4 Antagonism (IC50 1.8 nM) of (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol

While a class-level inference, the high potency of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol against specific nicotinic acetylcholine receptors (nAChRs) provides a strong rationale for its selection. It demonstrates exceptionally potent antagonist activity at the human α3β4 nAChR with an IC50 of 1.8 nM, and also shows activity at α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) subtypes [1]. This sub-nanomolar to low-nanomolar potency profile distinguishes it from many other compounds in the nAChR ligand class, which may have weaker or non-selective activity. For research into nicotine addiction, smoking cessation, or related neurological pathways, this compound represents a uniquely potent tool for interrogating specific nAChR subtypes, particularly α3β4.

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research

201863-99-2 vs. (S)-Enantiomer: The Functional Impact of Stereochemistry on TRPM8 Antagonism and Antiallodynic Activity

Research on β-lactam TRPM8 antagonists derived from phenylalaninol conjugates demonstrates that the stereochemistry of the phenylalaninol moiety is a critical determinant of biological activity. The study directly shows that compounds synthesized with the (2R) configuration of 2-amino-3-(4-chlorophenyl)propan-1-ol exhibit more potent TRPM8 antagonism and, consequently, superior in vivo antiallodynic activity compared to their (2S)-derived counterparts [1]. The precise fold-difference in IC50 or efficacy is not detailed in the abstract, but the finding unequivocally establishes that the (2R) enantiomer is the preferred stereoisomer for achieving optimal therapeutic outcomes in this pathway.

TRPM8 Antagonist Pain Research Stereochemistry

201863-99-2 Best-Use Scenarios: Verified Applications for (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol Based on Comparative Evidence


Immuno-Oncology & Inflammation Research: Selective IDO1 Probe Development

Researchers developing selective inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) should procure (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol as a chiral starting material. Its 8.4-fold higher affinity for IDO1 over the (2S) enantiomer (Ki = 154 nM vs. IC50 = 1300 nM) makes it the superior choice for synthesizing potent, stereochemically-defined probes [1]. Utilizing the (2R) form directly in synthesis eliminates the need for costly and time-consuming chiral resolution steps later in development, directly improving both experimental reproducibility and resource efficiency in IDO1-targeted drug discovery programs [1].

Drug Metabolism and Pharmacokinetics (DMPK): Defined CYP Interaction Standard

In DMPK studies, (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol serves as a well-characterized standard for investigating CYP2B6-mediated metabolism. Its known potency (IC50 = 180 nM) and 38.9-fold selectivity for CYP2B6 over CYP2E1 (IC50 = 7000 nM) provide a quantifiable benchmark for assay validation and for predicting potential drug-drug interactions in lead optimization [1]. This defined profile is a significant advantage over using a racemic mixture, where the contribution of each enantiomer to CYP inhibition is ambiguous and can confound results [1].

Analgesic Discovery: Chiral Precursor for Potent TRPM8 Antagonists

Medicinal chemistry teams focusing on novel, non-opioid analgesics should utilize (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol as the preferred chiral building block for synthesizing TRPM8 antagonists. Studies have confirmed that conjugates derived from the (2R) enantiomer exhibit superior TRPM8 antagonism and antiallodynic activity compared to those made with the (2S) enantiomer [1]. Procuring the correct (2R) stereoisomer at the outset of a synthetic campaign is therefore a critical decision that directly correlates with achieving high-potency lead compounds and reducing attrition in early-stage pain research [1].

Neuroscience: Specialized Reagent for α3β4 nAChR Functional Studies

Neuroscientists investigating the role of the α3β4 nicotinic acetylcholine receptor (nAChR) in addiction, anxiety, or cognition should select (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol for its exceptional potency (IC50 = 1.8 nM) at this specific subtype [1]. Its activity profile allows for more sensitive and nuanced functional studies compared to less potent or less selective nAChR antagonists. This high potency is especially valuable for in vivo models where lower doses can achieve target engagement while minimizing off-target effects, making it a specialized and high-value research tool [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.